N-cyclopentyl-5-fluoro-2-methylaniline
Description
N-Cyclopentyl-5-fluoro-2-methylaniline (CAS: 1019568-55-8) is an aromatic amine derivative with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol . The compound features a cyclopentyl group attached to the nitrogen atom of an aniline ring, which is substituted with a fluorine atom at the para position (relative to the amino group) and a methyl group at the ortho position (Figure 1). While detailed physicochemical data (e.g., boiling point, solubility) are unavailable in the provided evidence, its structure suggests moderate lipophilicity due to the cyclopentyl moiety and aromatic fluorine substituent.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-cyclopentyl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-9-6-7-10(13)8-12(9)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3 |
InChI Key |
OLKHNWGAOUZOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-fluoro-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylaniline and cyclopentyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydride.
Procedure: The 5-fluoro-2-methylaniline is reacted with cyclopentyl bromide in the presence of the base, typically in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted anilines with different functional groups.
Scientific Research Applications
N-cyclopentyl-5-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-fluoro-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group provides steric hindrance, while the fluorine atom can participate in hydrogen bonding and other interactions. These features contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with N-cyclopentyl-5-fluoro-2-methylaniline, differing primarily in substituents on the aniline ring or the N-alkyl/aryl group. Key comparisons are summarized in Table 1.
Substituent Effects on the Aniline Ring
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline
- Molecular Formula : C₁₄H₁₃F₂N
- Molecular Weight : 233.26 g/mol
- Key Features: Replaces the cyclopentyl group with a 3-fluorobenzyl substituent. The additional fluorine on the benzyl group enhances electronegativity and may increase metabolic stability compared to non-fluorinated analogs. This compound’s higher molecular weight (233.26 vs. 193.26) could influence pharmacokinetic properties such as diffusion rates .
5-Chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline
- Molecular Formula : C₁₄H₁₃ClFN
- Molecular Weight : 249.71 g/mol
- Key Features: Substitutes the fluorine at the aniline’s para position with chlorine and uses a 2-fluorobenzyl group. Chlorine’s larger atomic radius and lower electronegativity (vs. The increased molecular weight (249.71 vs. 193.26) may also impact solubility .
Variations in the N-Substituent
5-Fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline
- Molecular Formula: C₁₈H₁₆FNO
- Molecular Weight : 281.32 g/mol
- Key Features: Incorporates a furan-2-yl(phenyl)methyl group instead of cyclopentyl. The furan ring introduces oxygen-based polarity, which could enhance water solubility compared to the purely hydrocarbon cyclopentyl group. However, the larger substituent increases molecular weight (281.32 vs.
N-{[5-(Aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline
- Molecular Formula : C₁₅H₁₇FN₂
- Molecular Weight : 244.31 g/mol
- Key Features: Features a secondary amine with a methyl group and a fluorinated benzyl substituent containing an aminomethyl side chain. The additional nitrogen and polar functional groups may facilitate hydrogen bonding, influencing interactions in biological systems or material science applications .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₁₆FN | 193.26 | Cyclopentyl-N, 5-F, 2-CH₃ |
| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₃F₂N | 233.26 | 3-F-benzyl-N, 5-F, 2-CH₃ |
| 5-Chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₃ClFN | 249.71 | 2-F-benzyl-N, 5-Cl, 2-CH₃ |
| 5-Fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline | C₁₈H₁₆FNO | 281.32 | Furan-phenylmethyl-N, 5-F, 2-CH₃ |
| N-{[5-(Aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline | C₁₅H₁₇FN₂ | 244.31 | Aminomethyl-benzyl-N, N-CH₃, 2-F, 5-CH₂NH₂ |
Implications of Structural Differences
- Lipophilicity : The cyclopentyl group in the parent compound likely confers higher lipophilicity than analogs with polar substituents (e.g., furan in ), which may influence applications in drug design or agrochemicals.
- Electronic Effects : Fluorine’s strong electron-withdrawing nature (compared to chlorine in ) could stabilize the aromatic ring against electrophilic attack, affecting synthetic pathways.
- Steric Effects : Bulkier N-substituents (e.g., furan-phenylmethyl in ) may hinder access to active sites in enzyme-targeted applications compared to the compact cyclopentyl group.
Biological Activity
N-cyclopentyl-5-fluoro-2-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group and a fluorine atom attached to the aromatic ring. Its molecular formula is with a molecular weight of approximately 193.26 g/mol. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity, providing unique steric effects that facilitate interactions with various biological targets.
Antimicrobial Properties
Preliminary studies have indicated that this compound may exhibit antimicrobial properties. This compound has been tested against various pathogenic bacteria and fungi, showing moderate activity. For instance, it has demonstrated inhibitory effects on Gram-positive bacteria such as Micrococcus luteus and some Gram-negative strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established .
Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Initial findings suggest that the compound may interact with specific enzymes involved in cancer cell proliferation. Molecular docking studies have indicated potential binding interactions with targets such as DNA gyrase, which plays a critical role in DNA replication and repair processes in cancer cells .
The mechanism of action for this compound likely involves its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological effects. For instance, its binding to DNA gyrase could inhibit bacterial growth by preventing proper DNA replication, while its effects on cancer cells may stem from similar inhibitory mechanisms .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopentyl Group : This can be achieved through alkylation reactions involving cyclopentyl halides.
- Introduction of Fluorine : The fluorine atom is usually introduced via electrophilic aromatic substitution methods.
- Final Coupling : The final product is obtained through coupling reactions that link the aromatic amine with the cyclopentyl group.
This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing its significance in both research and industrial applications.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of related compounds to establish structure-activity relationships (SAR). Here are some notable findings:
| Compound Name | Biological Activity | MIC Values |
|---|---|---|
| This compound | Moderate antimicrobial activity | To be determined |
| 5-Methyl-7-thiazolopyridine derivatives | Potent against Pseudomonas aeruginosa | MIC = 0.21 µM |
| Acylhydrazones derived from similar structures | Inhibitory effects on endothiapepsin | IC50 = 12.8 µM |
These findings suggest that compounds structurally related to this compound may share similar mechanisms of action, providing insights into its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
